molecular formula C21H23F3N2O5S B11504474 Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate

Cat. No.: B11504474
M. Wt: 472.5 g/mol
InChI Key: LTVWVAKDZJAHAB-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, multiple substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: Various substituents such as ethyl, methyl, and trifluoromethoxy groups are introduced through reactions like alkylation, acylation, and nucleophilic substitution.

    Final Coupling: The final step often involves coupling reactions to attach the phenylacetyl and other functional groups to the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it valuable in the development of new synthetic methodologies.

    Materials Science: It can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings and substituents.

    Fluorinated Compounds: Compounds containing trifluoromethoxy groups.

    Phenylacetyl Derivatives: Compounds with phenylacetyl functional groups.

Uniqueness

Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, multiple substituents, and functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H23F3N2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-[(2-phenylacetyl)amino]propan-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H23F3N2O5S/c1-5-14-12(2)32-17(16(14)18(28)30-3)26-20(19(29)31-4,21(22,23)24)25-15(27)11-13-9-7-6-8-10-13/h6-10,26H,5,11H2,1-4H3,(H,25,27)

InChI Key

LTVWVAKDZJAHAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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